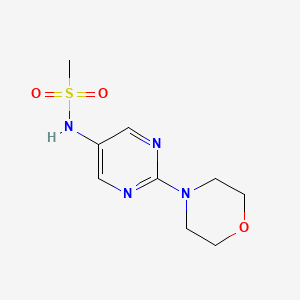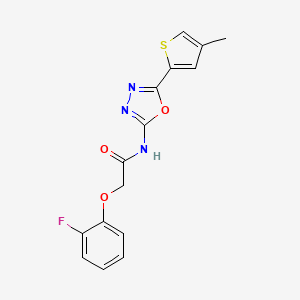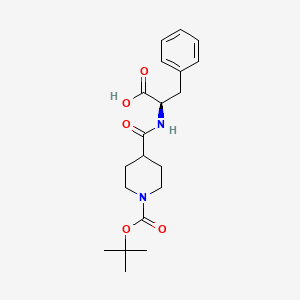![molecular formula C18H18N4O2S B2498456 2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797727-11-7](/img/structure/B2498456.png)
2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that often feature in research for their significant biological activities. Compounds with structures involving indole, thiazolo, and acetamide groups are synthesized for various purposes, including pharmaceutical research and material science.
Synthesis Analysis
Synthesis methods for similar compounds typically involve multi-step reactions, including cyclocondensation, Ugi multicomponent reactions (MCR), and free radical-mediated cyclization. These methods provide access to diverse functionalized molecules with potential for high biological activity. For example, the synthesis of azepino[4,5-b]indol-4-ones involves a two-step process starting with a multicomponent reaction followed by free radical-mediated cyclization (Rentería-Gómez et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often elucidated using techniques such as NMR, X-ray crystallography, and density functional theory (DFT) calculations. These analyses help in understanding the conformation, stereochemistry, and electronic structure of the molecules, which are crucial for their chemical reactivity and biological activity.
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic substitution, electrophilic addition, and cyclization reactions. The reactivity can be influenced by the presence of the indole, thiazolo, and acetamide moieties, which can undergo various chemical transformations.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined through experimental techniques. For instance, crystal structures of related compounds have been described, shedding light on their solid-state arrangements and potential intermolecular interactions (Galushchinskiy et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity constants (pKa) and reactivity towards other chemical entities, can be assessed through spectroscopic studies and chemical synthesis. For example, the pKa determination of similar N-(benzothiazole-2-yl)acetamide derivatives has been performed to understand their ionization properties in solution (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Receptor Binding Studies
One study focused on the synthesis of azepino[4,5-b]indol-4-ones via a multi-component reaction and free radical-mediated cyclization. These compounds, including structures analogous to the compound , were investigated for their binding affinity to the 5-hydroxytryptamine type 6 receptor (5-Ht6R). This research aimed at exploring their potential as ligands for neuroreceptor modulation, indicating a pathway for the development of novel therapeutic agents (Ángel Rentería-Gómez et al., 2016).
Antimicrobial and Antioxidant Agents
Another study elaborated on the synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, showcasing their potent antimicrobial and antioxidant activities. These compounds were synthesized through Claisen–Schmidt condensation and characterized by various spectroscopic methods. Their antimicrobial activity against bacteria and fungi, as well as antioxidant activities, were assessed, suggesting their utility as antimicrobial and antioxidant agents (Basavaraj S Naraboli & J. S. Biradar, 2017).
Comparative Metabolism Studies
Research on chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insight into the metabolism of compounds with similar structures. This study investigated the metabolic pathways and the potential carcinogenicity involved in the metabolism of these herbicides, highlighting the importance of understanding the metabolic fate of complex organic compounds in different species (S. Coleman et al., 2000).
Neurogenic Potential and Receptor Pharmacology
A novel study presented a family of melatonin-based compounds with bioisosteric replacements for the acetamido group of melatonin. These compounds were evaluated for their ability to promote differentiation of rat neural stem cells into a neuronal phenotype, suggesting their potential in neurogenesis and therapeutic applications for cognitive disorders (M. de la Fuente Revenga et al., 2015).
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-22-10-11(12-5-2-3-7-14(12)22)9-15(23)21-18-20-13-6-4-8-19-17(24)16(13)25-18/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPHYBQPODPLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NC4=C(S3)C(=O)NCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)


![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)

![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)

![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)